molecular formula C11H12BrClO B1375344 6-Bromo-8-chloro-2,2-dimethylchroman CAS No. 1350761-33-9

6-Bromo-8-chloro-2,2-dimethylchroman

Cat. No.: B1375344
CAS No.: 1350761-33-9
M. Wt: 275.57 g/mol
InChI Key: FTOZENSWQJPRSJ-UHFFFAOYSA-N
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Description

Chemical Name: 6-Bromo-8-chloro-2,2-dimethylchroman CAS No.: 1350761-33-9 Molecular Formula: C₁₁H₁₂BrClO Molecular Weight: 275.573 g/mol Structure: This compound features a chroman backbone (a benzopyran derivative) substituted with bromine at position 6, chlorine at position 8, and two methyl groups at position 2. Its unique halogenation pattern and steric hindrance from the dimethyl group influence its physicochemical properties and reactivity .

Properties

CAS No.

1350761-33-9

Molecular Formula

C11H12BrClO

Molecular Weight

275.57 g/mol

IUPAC Name

6-bromo-8-chloro-2,2-dimethyl-3,4-dihydrochromene

InChI

InChI=1S/C11H12BrClO/c1-11(2)4-3-7-5-8(12)6-9(13)10(7)14-11/h5-6H,3-4H2,1-2H3

InChI Key

FTOZENSWQJPRSJ-UHFFFAOYSA-N

SMILES

CC1(CCC2=C(O1)C(=CC(=C2)Br)Cl)C

Canonical SMILES

CC1(CCC2=C(O1)C(=CC(=C2)Br)Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Parameters

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Features
6-Bromo-8-chloro-2,2-dimethylchroman 1350761-33-9 C₁₁H₁₂BrClO 275.573 Br (C6), Cl (C8), -CH₃ (C2) Halogenated chroman with steric hindrance
6-Bromo-8-chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one 1342961-29-8 C₁₁H₁₀BrClO₂ 289.55 Br (C6), Cl (C8), -CH₃ (C2), ketone (C4) Oxidized chroman with ketone functionality
8-Bromo-6-chloro-2-methylchroman-4-one 1154547-56-4 C₁₀H₈BrClO₂ 275.529 Br (C8), Cl (C6), -CH₃ (C2), ketone (C4) Positional isomer with reduced methyl groups
Caledonixanthone J (compound 11) - C₁₈H₁₆O₅ 312.1013 3,4-cis-dihydroxy-2,2-dimethylchroman moiety Xanthone derivative with hydroxylation

Halogenation Patterns and Reactivity

  • Target Compound : The bromine (Br) at position 6 and chlorine (Cl) at position 8 create a meta-halogenation pattern. This arrangement may enhance electrophilic substitution resistance compared to para-substituted analogues due to steric and electronic effects .
  • Comparison with 8-Bromo-6-chloro-2-methylchroman-4-one: Swapping halogen positions (Br at C8, Cl at C6) and reducing the dimethyl group to a single methyl alters reactivity.

Functional Group Influence

  • This contrasts with the non-oxidized chroman structure of the target compound, which may favor lipophilicity .
  • Xanthone Derivatives (e.g., Caledonixanthone J) : These feature additional hydroxyl groups and fused aromatic systems, leading to higher molecular weights and enhanced biological activity (e.g., antioxidant or antimicrobial properties) compared to halogenated chromans .

Steric and Electronic Effects

  • Dimethyl vs. In contrast, 8-bromo-6-chloro-2-methylchroman-4-one (with a single methyl group) exhibits less steric protection .

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